molecular formula C9H11NO2 B13035384 (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate

(Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate

Katalognummer: B13035384
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: FEUSMSPMLTYKRZ-ARJAWSKDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is an organic compound that belongs to the class of pyrrole derivatives Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of an ethyl ester group attached to the 3-position of the pyrrole ring and a (Z)-configured acrylate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method is the Knoevenagel condensation, where ethyl acrylate reacts with 3-formylpyrrole in the presence of a base such as piperidine or pyrrolidine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry: (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex pyrrole-containing compounds, which are valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Pyrrole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer properties. Research is ongoing to evaluate the efficacy of this compound in various biological assays.

Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, dyes, and pigments, where its unique structural features impart desirable properties to the final products.

Wirkmechanismus

The mechanism of action of (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate in biological systems involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

    (E)-Methyl 3-(1H-pyrrol-3-yl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    (Pyrrol-3-yl)-acetic acid: Contains a carboxylic acid group instead of an acrylate moiety.

    1H-Pyrrole-1-propionic acid: Another pyrrole derivative with a propionic acid group.

Uniqueness: (Z)-Ethyl 3-(1H-pyrrol-3-yl)acrylate is unique due to its (Z)-configuration and the presence of both a pyrrole ring and an acrylate ester group. This combination of structural features imparts distinct reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C9H11NO2

Molekulargewicht

165.19 g/mol

IUPAC-Name

ethyl (Z)-3-(1H-pyrrol-3-yl)prop-2-enoate

InChI

InChI=1S/C9H11NO2/c1-2-12-9(11)4-3-8-5-6-10-7-8/h3-7,10H,2H2,1H3/b4-3-

InChI-Schlüssel

FEUSMSPMLTYKRZ-ARJAWSKDSA-N

Isomerische SMILES

CCOC(=O)/C=C\C1=CNC=C1

Kanonische SMILES

CCOC(=O)C=CC1=CNC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.